

Unraveling the Metabolic Fates of Methoxisopropamine and Its Analogs: A Comparative Guide

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Compound of Interest		
Compound Name:	Methoxisopropamine	
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This guide provides a comprehensive comparative analysis of the metabolism of **methoxisopropamine** (MXiPr), a novel dissociative substance, and its structural analogs, primarily methoxpropamine (MXPr) and the well-characterized anesthetic, ketamine. While experimental data on MXiPr metabolism is currently limited, this document extrapolates its likely metabolic pathways based on established biotransformation reactions observed in its close analogs. By presenting available experimental data, detailing methodologies, and visualizing metabolic pathways, this guide serves as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Comparative Overview of Metabolism

The metabolism of arylcyclohexylamines, the chemical class to which **methoxisopropamine** and its analogs belong, predominantly occurs in the liver via Phase I and Phase II reactions. Phase I metabolism typically involves modifications such as N-dealkylation, O-demethylation, and hydroxylation of the cyclohexyl ring, primarily mediated by cytochrome P450 (CYP) enzymes. Phase II metabolism involves the conjugation of Phase I metabolites with glucuronic acid, forming more water-soluble compounds that are readily excreted.

Based on studies of methoxpropamine (MXPr) and ketamine, the primary metabolic pathways for these compounds are N-dealkylation and O-demethylation, followed by hydroxylation and



subsequent glucuronidation. It is highly probable that **methoxisopropamine** (MXiPr) follows a similar metabolic fate due to its structural similarity to these analogs.

Data Presentation: Parent Compounds and Metabolites

The following tables summarize the parent compounds and their observed or predicted metabolites.

Table 1: Parent Compound Information

Compound	Chemical Name	Formula	Molar Mass (g/mol)	Structural Analogy
Methoxisopropa mine (MXiPr)	2- (isopropylamino)- 2-(3- methoxyphenyl)c yclohexan-1-one	C16H23NO2	261.36	Analog of Methoxetamine (MXE)
Methoxpropamin e (MXPr)	2- (propylamino)-2- (3- methoxyphenyl)c yclohexan-1-one	C16H23NO2	261.36	Analog of Methoxetamine (MXE)
Ketamine	2-(2- chlorophenyl)-2- (methylamino)cy clohexan-1-one	C13H16CINO	237.73	Prototypical Arylcyclohexylam ine

Table 2: Comparative Metabolic Pathways and Identified/Predicted Metabolites



Metabolic Pathway	Methoxisopropami ne (MXiPr) (Predicted)	Methoxpropamine (MXPr) (Observed in vivo/in vitro)[1] [2]	Ketamine (Observed in vivo/in vitro)
N-dealkylation	Nor- methoxisopropamine	Nor-methoxpropamine (norMXPr)	Norketamine
O-demethylation	O-desmethyl- methoxisopropamine	O-desmethyl- methoxpropamine	O-desmethyl- ketamine (minor)
Hydroxylation	Hydroxy- methoxisopropamine (cyclohexyl ring)	Dihydro- methoxpropamine (dihydro-MXPr)	Hydroxyketamine, Hydroxynorketamine
Combination	Hydroxy-nor- methoxisopropamine	-	Hydroxynorketamine
Phase II Conjugation	Glucuronides of Phase I metabolites	Desmethyl-MXPr- glucuronide	Glucuronides of hydroxylated metabolites

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are summaries of typical experimental protocols used for the metabolic investigation of arylcyclohexylamines.

In Vivo Metabolism Study in Mice (Example based on Methoxpropamine)

- Animal Model: Male and female ICR (CD-1®) mice are often used.[1]
- Drug Administration: The compound (e.g., methoxpropamine) is administered via intraperitoneal (i.p.) injection at various doses.[1]
- Sample Collection: Urine and plasma samples are collected at specific time points postadministration.[1]



- Sample Preparation: Urine and plasma samples are typically diluted with an organic solvent mixture (e.g., acetonitrile/methanol) to precipitate proteins. The supernatant is then directly injected for analysis.[1]
- Analytical Method: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UHPLC-QTOF-HRMS) is employed for the separation, detection, and identification of the parent drug and its metabolites.[1]

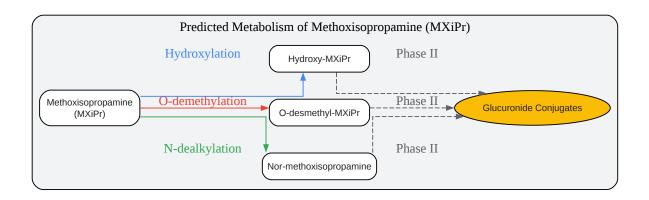
In Vitro Metabolism Study using Human Liver Microsomes (Example based on Methoxpropamine)

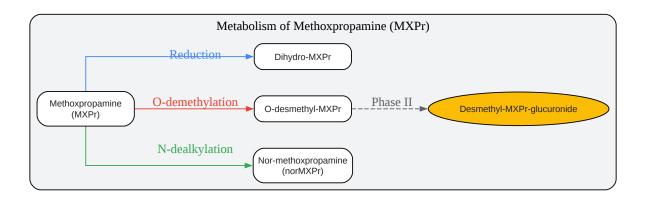
- System: Pooled human liver microsomes (pHLM) are used as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s.
- Incubation: The test compound is incubated with pHLM in the presence of a NADPHregenerating system to initiate the metabolic reactions.
- Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
- Analysis: The samples are then analyzed by LC-QTOF-MS to identify the metabolites formed.[2]

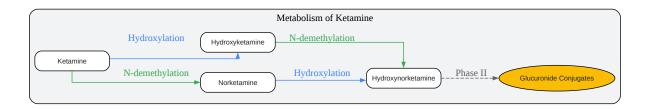
Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted and known metabolic pathways of **methoxisopropamine** and its analogs.









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